2-(2-Chlorophenyl)ethanol

Catalog No.
S1521226
CAS No.
19819-95-5
M.F
C8H9ClO
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chlorophenyl)ethanol

CAS Number

19819-95-5

Product Name

2-(2-Chlorophenyl)ethanol

IUPAC Name

2-(2-chlorophenyl)ethanol

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C8H9ClO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2

InChI Key

IWNHTCBFRSCBQK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCO)Cl

Synonyms

2-Chlorobenzeneethanol; 2-(2-Chlorophenyl)ethanol; 2-Chlorophenethanol; 2-Chlorophenethyl Alcohol

Canonical SMILES

C1=CC=C(C(=C1)CCO)Cl

The exact mass of the compound 2-(2-Chlorophenyl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Chlorophenyl)ethanol (CAS 19819-95-5) is a halogenated aromatic alcohol. It belongs to the substituted phenylethanol class, a group of compounds widely utilized as building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The specific *ortho* position of the chlorine atom on the benzene ring significantly influences the compound's reactivity and steric profile, making it a non-interchangeable precursor for specific synthetic targets where isomeric purity is critical.

Substituting 2-(2-Chlorophenyl)ethanol with its *meta* or *para* isomers, or with the unsubstituted 2-phenylethanol, is a critical process error in targeted synthesis. The position of the chlorine atom dictates the electronic and steric environment around the ethanol side chain. This distinction is crucial in multi-step syntheses where the *ortho*-chloro group is required for a specific cyclization pathway, to direct subsequent reactions, or is an integral part of the final molecule's pharmacophore. Using an incorrect isomer will not produce the target compound, leading to complete synthesis failure and wasted resources.

Essential Precursor for the NSAID Lornoxicam

2-(2-Chlorophenyl)ethanol is a critical starting material for the synthesis of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class. The multi-step synthesis of Lornoxicam requires the specific 2-chloro substitution pattern which becomes the 6-chloro group in the final thieno[2,3-e]-1,2-thiazine structure. The use of *meta* or *para* isomers would not yield Lornoxicam, but an entirely different, non-approved molecular entity.

Evidence DimensionSuitability as a precursor for Lornoxicam synthesis
Target Compound DataRequired structural component for Lornoxicam.
Comparator Or Baseline2-(3-Chlorophenyl)ethanol or 2-(4-Chlorophenyl)ethanol: Not suitable, will produce an incorrect final molecule.
Quantified Difference100% requirement for the ortho-isomer; 0% viability for meta/para isomers.
ConditionsEstablished multi-step synthesis route for Lornoxicam API.

For pharmaceutical manufacturing targeting Lornoxicam, this specific isomer is the only viable procurement choice; alternatives are chemically incorrect.

Enables Ortho-Position Specific Intramolecular Cyclization Reactions

The proximity of the chloro-substituent to the ethanol side chain in 2-(2-Chlorophenyl)ethanol is a key structural feature that enables specific intramolecular cyclization reactions unavailable to its isomers. For example, in the presence of certain reagents, the ortho-positioned group can facilitate or direct ring-closing reactions to form heterocyclic structures like dihydrobenzofurans or related scaffolds. This 'ortho-effect' provides a synthetic route compatibility that is fundamentally absent in the *meta* and *para* analogs, where the greater distance between the functional groups prevents such cyclizations.

Evidence DimensionFeasibility of ortho-directed intramolecular cyclization
Target Compound DataEnables cyclization at the ortho-position of the phenol derivative.
Comparator Or Baseline2-(4-Chlorophenyl)ethanol: Geometrically incapable of participating in analogous intramolecular cyclization reactions.
Quantified DifferenceReaction is feasible with the ortho-isomer, but sterically impossible for the para-isomer.
ConditionsSynthesis of specific heterocyclic ring systems, such as benzo[de][1,6]-naphthyridine rings via oxidative cyclization.

This compound is the correct choice for synthetic routes that leverage ortho-cyclization, a pathway that is unavailable if the para-isomer is procured.

Active Pharmaceutical Ingredient (API) Synthesis for Lornoxicam

The primary industrial application is as a non-substitutable starting material in the GMP synthesis of the anti-inflammatory drug Lornoxicam. Procurement for this purpose requires this specific ortho-chloro isomer to ensure the correct final molecular structure and therapeutic activity.

Development of Novel Heterocyclic Compounds

In research and development, this compound is specified for synthetic strategies that rely on intramolecular cyclization directed by the ortho-positioned chlorine. This allows for the construction of specific fused-ring systems that are foundational scaffolds in medicinal chemistry and materials science.

Synthesis of Isomer-Specific Chemical Probes and Reference Standards

This compound is used to synthesize isomerically pure derivatives for structure-activity relationship (SAR) studies. In fields like toxicology or drug discovery, comparing the biological effects of the ortho-chloro derivative against its meta and para counterparts is essential to understanding the pharmacophore.

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

19819-95-5

Wikipedia

2-Chlorophenethyl alcohol

Dates

Last modified: 08-15-2023

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